Superior Metabolic Stability and Reduced hERG Liability of 1,3,4-Oxadiazole Over Its 1,2,4-Isomer
In a direct head-to-head comparison using a matched molecular pair (MMP) analysis of the AstraZeneca compound collection, 1,3,4-oxadiazole consistently demonstrated superior drug-like properties compared to its 1,2,4-regioisomer. The study found significant differences favoring the 1,3,4-isomer in terms of metabolic stability, hERG inhibition, and aqueous solubility [1]. This is directly linked to the 1,3,4-isomer showing an order of magnitude lower lipophilicity (log D), which is a key driver for these improved properties [2].
| Evidence Dimension | Drug Developability Profile (Log D, Metabolic Stability, hERG, Solubility) |
|---|---|
| Target Compound Data | Order of magnitude lower log D; Significantly improved metabolic stability, hERG inhibition, and aqueous solubility. |
| Comparator Or Baseline | 1,2,4-oxadiazole regioisomer |
| Quantified Difference | Order of magnitude lower lipophilicity (log D). Significant, favorable differences observed in all other measured parameters. |
| Conditions | Matched Molecular Pair (MMP) analysis of the AstraZeneca corporate compound collection. |
Why This Matters
This data directly impacts procurement by showing that using the 1,2,4-isomer instead of the 1,3,4-oxadiazole will likely result in a lead compound with inferior pharmacokinetics, higher toxicity risk (hERG), and lower solubility, potentially derailing a drug discovery project.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. (Abstract) View Source
